molecular formula C9H9ClO3 B184920 3-(4-Chlorophenoxy)propanoic acid CAS No. 3284-79-5

3-(4-Chlorophenoxy)propanoic acid

Cat. No.: B184920
CAS No.: 3284-79-5
M. Wt: 200.62 g/mol
InChI Key: OWHJDUCBLVMRBJ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenoxy)propanoic acid is an organic compound with the molecular formula C9H9ClO3. It is a chlorinated derivative of phenoxypropanoic acid and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a chlorophenyl group attached to a propanoic acid moiety through an ether linkage.

Scientific Research Applications

3-(4-Chlorophenoxy)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenoxy)propanoic acid typically involves the reaction of 4-chlorophenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-chlorophenol attacks the carbon atom of 3-chloropropanoic acid, resulting in the formation of the ether linkage. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance the reaction rate and yield. The choice of solvents, temperature, and pressure conditions can be optimized to achieve high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenoxy)propanoic acid is unique due to the presence of both the chlorophenyl group and the ether linkage, which confer specific chemical and biological properties. This combination of structural features makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-(4-chlorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9ClO3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHJDUCBLVMRBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186508
Record name 3-(4-Chlorophenoxy)propionic acid
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Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3284-79-5
Record name 3-(4-Chlorophenoxy)propanoic acid
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Record name 3-(4-Chlorophenoxy)propionic acid
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Record name 3-(4-Chlorophenoxy)propionic acid
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Record name 3-(4-chlorophenoxy)propionic acid
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Record name 3-(4-Chlorophenoxy)propionic acid
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Synthesis routes and methods

Procedure details

38.2 g of 1-chloro-2-(2,6-dichlorophenylthio)-3-p-chlorophenoxypropane [obtainable by reaction of 3-bromo-propionic acid with Na p-chlorophenolate to give 3-p-chlorophenoxypropionic acid, bromination to give 2-bromo-3-p-chlorophenoxypropionic acid, reaction with Na 2,6-dichlorothiophenolate to give 2-(2,6-dichlorophenylthio)-3-p-chlorophenoxypropionic acid, LiAlH4 reduction to give the alcohol and reaction with SOCL2 ]is heated at 120° with 40 g of imidazole for 5 hours, then cooled, worked up as usual and Ia of m.p. 175°-177° is obtained.
Name
1-chloro-2-(2,6-dichlorophenylthio)-3-p-chlorophenoxypropane
Quantity
38.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Na p-chlorophenolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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